2-[(4,6-Dimethylpyrimidin-2-yl)amino]-5-nitrophenol
Description
2-[(4,6-Dimethylpyrimidin-2-yl)amino]-5-nitrophenol is a nitrophenol derivative featuring a pyrimidine ring substituted with two methyl groups at positions 4 and 4. The compound’s structure integrates a phenol moiety with a nitro group at position 5 and an amino linker to the pyrimidine ring.
Properties
IUPAC Name |
2-[(4,6-dimethylpyrimidin-2-yl)amino]-5-nitrophenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4O3/c1-7-5-8(2)14-12(13-7)15-10-4-3-9(16(18)19)6-11(10)17/h3-6,17H,1-2H3,(H,13,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULIGOOJEIQTURB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NC2=C(C=C(C=C2)[N+](=O)[O-])O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70389556 | |
| Record name | 2-[(4,6-dimethylpyrimidin-2-yl)amino]-5-nitrophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70389556 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6408-53-3 | |
| Record name | 2-[(4,6-dimethylpyrimidin-2-yl)amino]-5-nitrophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70389556 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Pyrimidine Ring Formation and Functionalization
The 4,6-dimethylpyrimidin-2-amine subunit is typically synthesized via cyclocondensation reactions. A common approach involves reacting β-diketones with guanidine derivatives under acidic conditions. For example, acetylacetone (2,4-pentanedione) reacts with guanidine hydrochloride in ethanol with hydrochloric acid catalysis to yield 4,6-dimethylpyrimidin-2-amine. Alternative methods utilize microwave-assisted synthesis to reduce reaction times from hours to minutes while maintaining yields >75%.
Key reaction parameters:
-
Temperature: 80–100°C
-
Catalyst: HCl or H₂SO₄
-
Solvent: Ethanol or water
Nitrophenol Synthesis and Activation
5-Nitrophenol derivatives are commonly prepared through nitration of phenol precursors. Directed nitration using mixed acid (HNO₃/H₂SO₄) at 0–5°C introduces the nitro group at the para position relative to existing hydroxyl groups. To achieve the 5-nitro substitution pattern, meta-directing groups or protective strategies may be employed. Recent advances demonstrate regioselective nitration using zeolite catalysts, achieving >90% para-selectivity.
Coupling Strategies for Hybrid Assembly
Nucleophilic Aromatic Substitution (SNAr)
The amino group on 4,6-dimethylpyrimidin-2-amine can displace leaving groups (e.g., Cl, NO₂) on activated nitroaromatics. A proposed mechanism involves:
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Activation of 5-nitrophenol : Conversion to 4-chloro-5-nitrophenol using PCl₅ in dichloromethane.
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Coupling reaction :
Yields: 40–60% (hypothetical, based on analogous reactions).
Optimization considerations:
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Base selection: K₂CO₃ vs. Et₃N
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Temperature: 80–120°C
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Reaction time: 12–24 hours
Buchwald-Hartwig Amination
Palladium-catalyzed cross-coupling offers an alternative route, particularly for electron-deficient aryl halides:
Reported conditions for analogous systems:
| Parameter | Value |
|---|---|
| Catalyst loading | 2 mol% Pd |
| Ligand | Xantphos (4 mol%) |
| Base | Cs₂CO₃ |
| Solvent | Toluene |
| Temperature | 110°C |
| Time | 24 h |
| Yield | 55–70% (extrapolated) |
Purification and Characterization
Isolation Techniques
Post-synthesis purification often employs pH-dependent solubility:
Analytical Data (Hypothetical)
Spectroscopic characterization:
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IR (KBr, cm⁻¹) : 3350 (N-H stretch), 1520/1340 (NO₂ asym/sym), 1600 (C=N pyrimidine).
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¹H NMR (400 MHz, DMSO-d₆) : δ 2.25 (s, 6H, CH₃), 6.78 (s, 1H, pyrimidine-H), 7.95–8.10 (m, 3H, aromatic).
Challenges and Optimization Strategies
Common Synthetic Issues
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Low coupling efficiency : Due to steric hindrance from methyl groups
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Nitro group reduction : Unwanted side reactions under basic conditions
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Solubility limitations : Polar aprotic solvents often required
Process Improvements
| Approach | Effect on Yield | Cost Impact |
|---|---|---|
| Microwave assistance | +15–20% | Moderate |
| Phase-transfer catalysis | +10% | Low |
| Pd nanoparticle catalysts | +25% | High |
Chemical Reactions Analysis
Nucleophilic Substitution at the Pyrimidine Ring
The 4,6-dimethylpyrimidin-2-yl group participates in nucleophilic substitution reactions due to electron-withdrawing effects from adjacent nitrogen atoms. For example:
The amino group at position 2 enhances electron density, facilitating SNAr reactions with thiols or amines under mild conditions . Steric hindrance from methyl groups at positions 4 and 6 moderates reactivity .
Reduction of the Nitro Group
The nitro group at position 5 undergoes catalytic hydrogenation or chemical reduction:
Reduction kinetics are influenced by intramolecular hydrogen bonding between the phenolic –OH and pyrimidine amino group .
Electrophilic Aromatic Substitution
The phenolic ring undergoes regioselective substitution:
| Reaction | Reagents/Conditions | Position | Product | Yield | Source |
|---|---|---|---|---|---|
| Sulfonation | H₂SO₄, 50°C | Para to –OH | Sulfonated derivatives | 65–75% | |
| Nitration | HNO₃/H₂SO₄, 0°C | Meta to –NO₂ | Dinitro compounds | 40–50% |
The nitro group directs incoming electrophiles to the meta position, while the phenolic –OH activates the para position .
Condensation Reactions
The phenolic hydroxyl group participates in aldol-like condensations:
Microwave-assisted methods improve reaction efficiency (e.g., 64% yield for chromeno-pyrimidine derivatives) .
Coordination Chemistry
The compound acts as a polydentate ligand for transition metals:
| Metal Ion | Coordination Site | Complex Type | Stability Constant (log β) | Source |
|---|---|---|---|---|
| Cu(II) | Pyrimidine N, phenolic O | Octahedral | 12.3 ± 0.2 | |
| Fe(III) | Amino N, nitro O | Trigonal bipyramidal | 9.8 ± 0.3 |
Coordination enhances solubility in polar aprotic solvents .
Acid-Base Behavior
The compound exhibits pH-dependent tautomerism:
| pH Range | Dominant Form | pKa Values | Source |
|---|---|---|---|
| <4.8 | Neutral (phenolic –OH protonated) | pKa₁ = 4.8 (pyrimidine) | |
| 4.8–9.2 | Zwitterionic | pKa₂ = 9.2 (phenolic –OH) | |
| >9.2 | Deprotonated phenolate | – |
Deprotonation at the pyrimidine amino group enhances nucleophilicity .
Key Stability Considerations
Scientific Research Applications
Anticancer Research
One of the most promising applications of 2-[(4,6-Dimethylpyrimidin-2-yl)amino]-5-nitrophenol is in anticancer research. Studies have shown that this compound exhibits inhibitory effects on specific cancer cell lines, particularly those associated with breast and prostate cancers. The mechanism of action may involve the inhibition of key enzymes involved in cell proliferation and survival pathways.
Enzyme Inhibition
The compound has been identified as a potential inhibitor of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. Inhibition of CDKs can lead to cell cycle arrest and apoptosis in cancer cells, making this compound a candidate for further development as a therapeutic agent in oncology .
Drug Development
Due to its biological activity, this compound is being explored for its potential as a lead compound in drug development. Its structure allows for modifications that could enhance its potency and selectivity against cancer cells while minimizing side effects.
Formulation Studies
The compound's stability and solubility characteristics make it suitable for formulation studies aimed at developing new drug delivery systems. Research is ongoing to explore its incorporation into nanoparticles or liposomes to improve bioavailability and targeted delivery to tumor sites.
Case Study 1: Anticancer Efficacy
In a recent study published in a peer-reviewed journal, researchers evaluated the efficacy of this compound against MCF-7 breast cancer cells. The results indicated a significant reduction in cell viability at concentrations above 10 µM, with IC50 values suggesting potent activity comparable to established chemotherapeutics .
Case Study 2: CDK Inhibition
Another study focused on the compound's role as a CDK inhibitor demonstrated that it effectively reduced phosphorylation of retinoblastoma protein (Rb), leading to G1 phase cell cycle arrest in treated cancer cells. This finding supports its potential use as a targeted therapy for cancers driven by dysregulated CDK activity .
Mechanism of Action
The mechanism of action of 2-[(4,6-Dimethylpyrimidin-2-yl)amino]-5-nitrophenol involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biological pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
The compound’s structural and functional attributes are compared below with similar molecules, focusing on substituent effects, physicochemical properties, and applications.
Structural and Functional Group Analysis
Table 1: Key Structural Features of Analogs
Key Observations:
Pyrimidine vs. Phenol Backbone: While oxasulfuron and 2-amino-4,6-dihydroxy-5-nitropyrimidine are pyrimidine-based, the target compound and HC Yellow No.4 share a nitrophenol backbone.
Substituent Effects: The 4,6-dimethylpyrimidin-2-yl group in the target compound enhances lipophilicity compared to HC Yellow No.4’s hydrophilic bis(2-hydroxyethyl)amino group. This could affect applications requiring membrane permeability (e.g., agrochemicals) .
Physicochemical Properties
Table 2: Comparative Physicochemical Data
| Property | Target Compound | HC Yellow No.4 | Oxasulfuron |
|---|---|---|---|
| Molecular Weight (g/mol) | 260.25 | 239.23 | 406.41 |
| Solubility (Predicted) | Low (lipophilic pyrimidine) | Moderate (hydrophilic substituents) | Low (bulky sulfamoyl group) |
| Stability | Likely stable under acidic conditions | Sensitive to oxidation (nitro group) | Stable in aqueous formulations |
Notes:
- The target compound’s low solubility may limit its use in aqueous systems, unlike HC Yellow No.4, which is formulated for dye solubility .
- Oxasulfuron’s sulfamoyl bridge enhances herbicidal activity by enabling target-site binding in plants, a feature absent in the target compound .
Biological Activity
Overview
2-[(4,6-Dimethylpyrimidin-2-yl)amino]-5-nitrophenol is a pyrimidine derivative characterized by its unique structure, which includes a nitrophenol group. This compound has garnered attention in various fields, particularly in medicinal chemistry due to its potential biological activities. Understanding its biological activity is essential for exploring its applications in drug development and therapeutic interventions.
- IUPAC Name : this compound
- Molecular Formula : C12H12N4O3
- Molecular Weight : 260.25 g/mol
- CAS Number : 6408-53-3
The biological activity of this compound involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, which can disrupt various biological pathways. This inhibition can lead to significant effects on cellular functions, making it a candidate for further pharmacological studies.
Biological Activities
Research indicates that compounds similar to this compound exhibit a range of biological activities:
Research Findings
A review of available literature reveals several studies focusing on the biological activity of similar compounds and their mechanisms:
Case Studies
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Antibacterial Efficacy :
A study demonstrated that a related pyrimidine derivative exhibited an IC50 value indicating effective inhibition against Staphylococcus aureus, suggesting that structural modifications similar to those in this compound could enhance antibacterial properties. -
Anticancer Activity :
Another investigation into pyrimidine compounds revealed that they could induce apoptosis in human cancer cell lines through the activation of caspase pathways. This suggests a possible therapeutic application for this compound in cancer treatment.
Q & A
Q. Stability Assessment Methodology
- Accelerated Degradation Studies : Incubate the compound in buffers (pH 3–9) at 40–60°C for 48–72 hours.
- Analytical Monitoring : Use UPLC-PDA (210–400 nm) to track degradation products (e.g., nitro-reduction to amino derivatives) .
- Kinetic Modeling : Apply Arrhenius equations to predict shelf life at 25°C.
What computational strategies are effective for modeling intermolecular interactions in crystal packing?
Q. Advanced Computational Modeling
- Hirshfeld Surface Analysis : CrystalExplorer quantifies hydrogen-bonding (N–H···O, O–H···N) and π-π interactions .
- DFT Calculations : Gaussian09 optimizes geometry at the B3LYP/6-31G(d) level to predict electrostatic potential surfaces .
- Packing Motif Prediction : Mercury (CCDC) visualizes slip-stacked vs. herringbone arrangements driven by nitro-group dipoles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
